4-Octyl itaconate-13C5-1

Description

BenchChem offers high-quality 4-Octyl itaconate-13C5-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Octyl itaconate-13C5-1 including the price, delivery time, and more detailed information at info@benchchem.com.

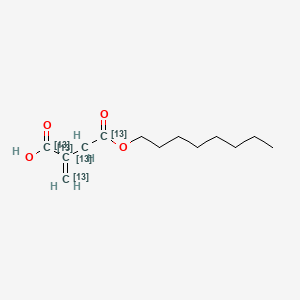

Structure

3D Structure

Properties

Molecular Formula |

C13H22O4 |

|---|---|

Molecular Weight |

247.27 g/mol |

IUPAC Name |

2-(113C)methylidene-4-octoxy-4-oxo(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C13H22O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h2-10H2,1H3,(H,15,16)/i2+1,10+1,11+1,12+1,13+1 |

InChI Key |

KBASUIDPDITQHT-RANYDMHESA-N |

Isomeric SMILES |

CCCCCCCCO[13C](=O)[13CH2][13C](=[13CH2])[13C](=O)O |

Canonical SMILES |

CCCCCCCCOC(=O)CC(=C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

4-Octyl itaconate-13C5-1: A Technical Guide for Researchers

For research use only. Not for use in diagnostic procedures.

Introduction

4-Octyl itaconate-13C5-1 is the carbon-13 isotopically labeled version of 4-Octyl itaconate (4-OI), a cell-permeable derivative of the endogenous metabolite itaconate. Itaconate is produced in activated macrophages and other immune cells and functions as a key immunomodulatory molecule. Due to the cell-impermeable nature of itaconate, 4-OI has become an invaluable tool for studying the intracellular effects of itaconate. The incorporation of five carbon-13 atoms in 4-Octyl itaconate-13C5-1 makes it an ideal internal standard or tracer for quantitative mass spectrometry-based applications, such as liquid chromatography-mass spectrometry (LC-MS), allowing for precise tracking and quantification in complex biological samples.[1]

This technical guide provides an in-depth overview of 4-Octyl itaconate-13C5-1, its mechanism of action, and its applications in research, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | 4-OI-13C5-1 | [1] |

| Appearance | Crystalline solid | Cayman Chemical |

| Molecular Formula | ¹³C₅C₈H₂₂O₄ | MedChemExpress |

| Molecular Weight | 247.31 g/mol | MedChemExpress |

| Purity | ≥98% | Cayman Chemical |

| Solubility | Soluble in DMSO (approx. 30 mg/mL) and ethanol. | Cayman Chemical |

| Storage | Store at -20°C. | Cayman Chemical |

Mechanism of Action

4-Octyl itaconate exerts its biological effects primarily through two key mechanisms: activation of the Nrf2 antioxidant response pathway and inhibition of the STING-mediated inflammatory pathway.

Nrf2/KEAP1 Pathway Activation

4-OI is a potent activator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which targets Nrf2 for ubiquitination and proteasomal degradation. 4-OI, being an electrophilic molecule, directly modifies specific cysteine residues on KEAP1 through a process called alkylation. This covalent modification leads to a conformational change in KEAP1, disrupting the Nrf2-KEAP1 interaction and leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective and anti-inflammatory genes.

STING Pathway Inhibition

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune response to cytosolic DNA from pathogens or damaged host cells. Upon activation, STING triggers the production of type I interferons and other pro-inflammatory cytokines. Recent studies have shown that 4-OI can directly alkylate cysteine residues on STING, specifically at sites Cys65, Cys71, Cys88, and Cys147.[2] This modification inhibits the phosphorylation and subsequent activation of STING, thereby dampening the downstream inflammatory signaling cascade.

Quantitative Data

The following tables summarize quantitative data from various studies investigating the effects of 4-Octyl itaconate.

Table 1: Effects of 4-OI on Cytokine Production in Macrophages

| Cell Type | Stimulant | 4-OI Concentration (µM) | Cytokine | % Inhibition | Reference |

| BMDM | LPS (100 ng/mL) | 125 | IL-1β | ~75% | [3] |

| BMDM | LPS (100 ng/mL) | 125 | TNF-α | ~50% | [3] |

| THP-1 | LPS (1 µg/mL) | 50 | IL-6 | ~60% | [4] |

| THP-1 | LPS (1 µg/mL) | 50 | TNF-α | ~50% | [4] |

Table 2: Effects of 4-OI on Nrf2 Target Gene Expression

| Cell Type | 4-OI Concentration (µM) | Gene | Fold Induction (mRNA) | Reference |

| THP-1 | 50 | HO-1 | ~8 | [4] |

| THP-1 | 50 | NQO1 | ~4 | [4] |

| BMDM | 125 | Gclm | ~3 | [5] |

| BMDM | 125 | Hmox1 | ~10 | [5] |

Experimental Protocols

Cell Culture and Treatment

Cell Lines:

-

Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow from the femurs and tibias of mice. Differentiate cells for 7 days in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF.

-

THP-1 (human monocytic cell line): Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. Differentiate into macrophages by treating with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

Treatment with 4-Octyl itaconate-13C5-1:

-

Prepare a stock solution of 4-Octyl itaconate-13C5-1 in DMSO (e.g., 100 mM).

-

Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 25, 50, 125 µM).

-

Pre-treat cells with the 4-OI-13C5-1 working solution for a specified period (e.g., 2-4 hours) before stimulation with an inflammatory agent like LPS.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system.

-

Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change using the 2-ΔΔCt method.

Western Blotting

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

LC-MS for Metabolomics

-

Metabolite Extraction: Quench cell metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Sample Preparation: Centrifuge the extract to pellet cell debris and collect the supernatant. Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

-

LC-MS Analysis: Inject the reconstituted sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer. Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites.

-

Data Analysis: Process the raw data using specialized software to identify and quantify metabolites, using 4-Octyl itaconate-13C5-1 as an internal standard for the quantification of unlabeled 4-OI.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-octyl itaconate as a metabolite derivative inhibits inflammation via alkylation of STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Immunomodulatory Metabolite Itaconate Modifies NLRP3 and Inhibits Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Octyl Itaconate Activates Nrf2 Signaling to Inhibit Pro-Inflammatory Cytokine Production in Peripheral Blood Mononuclear Cells of Systemic Lupus Erythematosus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Octyl Itaconate Modulates Dendritic Cells Function and Tumor Immunity via NRF2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

4-Octyl Itaconate-13C5-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of 4-Octyl itaconate-13C5-1, a stable isotope-labeled derivative of the immunomodulatory metabolite, 4-octyl itaconate. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in drug development and cellular biology.

Chemical and Physical Properties

4-Octyl itaconate-13C5-1 is a valuable tool for metabolic flux analysis, quantitative proteomics, and as an internal standard in mass spectrometry-based assays due to the incorporation of five carbon-13 atoms. The physicochemical properties of the unlabeled and labeled compounds are summarized below.

| Property | 4-Octyl Itaconate | 4-Octyl Itaconate-13C5-1 |

| Molecular Formula | C₁₃H₂₂O₄ | C₈¹³C₅H₂₂O₄ |

| Molecular Weight | 242.31 g/mol | 247.27 g/mol [1][2] |

| Appearance | Crystalline solid | - |

| Purity | ≥98% | - |

| Solubility | Soluble to 100 mM in DMSO | Soluble in DMSO |

| Storage | Store at -20°C | Store at -20°C |

| CAS Number | 3133-16-2 | - |

Synthesis and Spectroscopic Analysis

While a specific protocol for the synthesis of 4-Octyl itaconate-13C5-1 is not publicly available, a one-step enzymatic synthesis for unlabeled 4-octyl itaconate has been reported and can be adapted using ¹³C-labeled precursors.

General Synthesis Scheme

A green and efficient one-step synthesis of 4-octyl itaconate involves the selective esterification of itaconic acid with 1-octanol (B28484) using a lipase (B570770) catalyst, such as Candida antarctica lipase B (CALB), in an organic solvent like toluene (B28343). This method achieves high yield (>98%) and selectivity for the C4 carboxyl group.[3][4] To synthesize the ¹³C₅-labeled variant, ¹³C-labeled itaconic acid would be used as the starting material.

Experimental Protocol: Enzymatic Synthesis of 4-Octyl Itaconate

This protocol is adapted from a published method for the synthesis of unlabeled 4-octyl itaconate and can be modified for the synthesis of the ¹³C₅-labeled compound by using the appropriately labeled itaconic acid.

Materials:

-

Itaconic acid (or ¹³C₅-itaconic acid)

-

1-octanol

-

Candida antarctica lipase B (CALB)

-

Toluene

-

Thermostatic bath with shaker

-

Centrifuge

-

Gas chromatograph (for reaction monitoring)

Procedure:

-

In a reaction vessel, combine itaconic acid (0.769 mmol) and 1-octanol in a desired molar ratio (e.g., 1:1 to 1:25).[3]

-

Add toluene as the solvent (1.2 mL).[3]

-

Preheat the mixture to 50°C for 10 minutes.[3]

-

Add the lipase catalyst (e.g., 0.01–0.1 g of CALB).[3]

-

Conduct the reaction in a thermostatic bath at 50°C with shaking (800 rpm) for 24–72 hours.[3]

-

Monitor the reaction progress by taking aliquots at various time points and analyzing them by gas chromatography.[3]

-

Upon completion, the product can be purified using standard chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a crucial technique for verifying the structure and isotopic labeling of 4-Octyl itaconate-13C5-1.

-

¹H NMR: Will show characteristic peaks for the octyl chain and the itaconate backbone. The integration of these peaks can confirm the structure.

-

¹³C NMR: Will show enriched signals for the five carbon atoms of the itaconate backbone, confirming the isotopic labeling. The chemical shifts will be indicative of the specific carbon environments.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic enrichment.

-

Electrospray Ionization (ESI-MS): This technique will show a molecular ion peak corresponding to the mass of 4-Octyl itaconate-13C5-1 (e.g., [M+H]⁺ at m/z 248.27). The isotopic distribution pattern will confirm the presence of five ¹³C atoms.

Biological Activity and Signaling Pathways

4-Octyl itaconate is a cell-permeable derivative of itaconate, an endogenous metabolite with significant immunomodulatory functions.[5] The primary mechanism of action of 4-octyl itaconate is the activation of the Nrf2 signaling pathway.

Nrf2 Signaling Pathway Activation

4-Octyl itaconate activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. This activation occurs through the direct alkylation of cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2.[5]

The workflow for Nrf2 activation by 4-Octyl itaconate is as follows:

Under basal conditions, Nrf2 is bound to Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. 4-Octyl itaconate, being cell-permeable, enters the cell and is hydrolyzed by esterases to itaconate. Itaconate then alkylates specific cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6][7]

Other Signaling Pathways

Recent studies have shown that 4-octyl itaconate can also modulate other signaling pathways, including the inhibition of the NLRP3 inflammasome and the alkylation of STING (stimulator of interferon genes), further contributing to its anti-inflammatory effects.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of 4-Octyl itaconate-13C5-1.

Western Blot for Nrf2 Activation

This protocol is used to detect the accumulation of Nrf2 protein in cells treated with 4-octyl itaconate.

Materials:

-

Cell culture reagents

-

4-Octyl itaconate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-Keap1, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of 4-octyl itaconate for the desired time (e.g., 2-24 hours).[6][10]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.[6]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[6]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[6]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

NQO1 Activity Assay

This colorimetric assay measures the enzymatic activity of NQO1, a downstream target of Nrf2.

Materials:

-

NQO1 Activity Assay Kit (commercially available)

-

Cell lysates prepared as described in the Western blot protocol

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all buffers and reagents as per the kit manufacturer's instructions.[4][11]

-

Sample Preparation: Dilute cell lysates to a suitable concentration within the assay's working range.[11]

-

Assay Reaction:

-

Measurement: Immediately measure the absorbance at 440 nm in kinetic mode for 5-10 minutes at 37°C.[12]

-

Data Analysis:

-

Calculate the rate of increase in absorbance (slope of the linear portion of the kinetic curve) for each sample.[12]

-

Subtract the slope of the inhibitor-treated well from the slope of the untreated well to determine the specific NQO1 activity.[11][12]

-

Normalize the activity to the protein concentration of the cell lysate.[12]

-

Conclusion

4-Octyl itaconate-13C5-1 is a powerful tool for investigating the immunomodulatory and antioxidant properties of itaconate and its derivatives. Its primary mechanism of action involves the activation of the Nrf2 signaling pathway, making it a valuable compound for studying cellular responses to oxidative stress and inflammation. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted roles of this important molecule in various biological systems.

References

- 1. NQO1 Activity Assay Kit (Colorimetric) (ab184867) | Abcam [abcam.com]

- 2. mdpi.com [mdpi.com]

- 3. assaygenie.com [assaygenie.com]

- 4. abcam.com [abcam.com]

- 5. Itaconate derivative 4-OI inhibits M1 macrophage polarization and restores its impaired function in immune thrombocytopenia through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-octyl itaconate as a metabolite derivative inhibits inflammation via alkylation of STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4‐Octyl itaconate inhibits inflammation via the NLRP3 pathway in neuromyelitis optica spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Octyl Itaconate Prevents Free Fatty Acid-Induced Lipid Metabolism Disorder through Activating Nrf2-AMPK Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide: Synthesis of Carbon-13 Labeled 4-Octyl Itaconate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of carbon-13 labeled 4-Octyl Itaconate, a crucial tool for studying its metabolic fate and mechanism of action. The document details the synthetic protocol, presents key quantitative data, and illustrates the relevant biological signaling pathway and experimental workflow.

Introduction

4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, an endogenous metabolite that has emerged as a key regulator of immune and inflammatory responses.[1][2] It exerts its anti-inflammatory effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[1][3][4][5][6] Specifically, itaconate and its derivatives act as electrophiles that modify cysteine residues on KEAP1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2.[1][3][5] This modification leads to the stabilization and nuclear translocation of Nrf2, which in turn drives the expression of a suite of antioxidant and cytoprotective genes.[5][6]

The use of carbon-13 (¹³C) labeled 4-octyl itaconate is invaluable for a range of research applications, including metabolic flux analysis, pharmacokinetic studies, and target engagement assays using mass spectrometry-based proteomics. The stable isotope label allows for the precise tracking and quantification of the molecule and its metabolites within complex biological systems.

This guide focuses on a highly efficient and selective enzymatic synthesis of ¹³C-labeled 4-octyl itaconate, adapted from established protocols for the unlabeled compound. The use of a lipase-catalyzed esterification offers significant advantages in terms of regioselectivity and yield, which are critical when working with expensive isotopically labeled starting materials.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for 4-octyl itaconate is presented below. The data for the carbon-13 labeled analog is predicted based on the unlabeled compound and the mass shift from the isotopic labels.

Table 1: Physicochemical Properties of 4-Octyl Itaconate

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₂O₄ | [7] |

| Molecular Weight (Unlabeled) | 242.31 g/mol | [7] |

| Molecular Weight (¹³C₅-labeled) | 247.31 g/mol | Calculated |

| Appearance | White to beige powder/crystalline solid | [8] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO, DMF, and ethanol (B145695) (~30 mg/mL) | [7][8] |

| Storage | -20°C, protect from light |

Table 2: Spectroscopic Data for 4-Octyl Itaconate

| Data Type | Description |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.33 (s, 1H), 5.76 (s, 1H), 4.10 (t, J=6.7 Hz, 2H), 3.32 (s, 2H), 1.63 (quint, J=7.0 Hz, 2H), 1.28 (m, 10H), 0.88 (t, J=6.8 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.3, 168.9, 134.4, 129.2, 65.4, 37.5, 31.8, 29.2, 29.2, 28.6, 25.9, 22.6, 14.1 |

| Mass Spectrometry (ESI-MS) of ¹³C₅-labeled Dimethyl Itaconate | Shows a +5 mass shift in the parent [M+H]⁺ ion and its fragments compared to the unlabeled analog. A similar +5 shift is expected for 4-octyl itaconate.[9] |

Note: NMR data is for the unlabeled compound and serves as a reference. The ¹³C spectrum of the labeled compound will show significantly enhanced signals for the five carbon atoms of the itaconate backbone.

Experimental Protocol: Synthesis of Carbon-13 Labeled 4-Octyl Itaconate

This protocol describes a one-step, lipase-catalyzed esterification of ¹³C₅-itaconic acid with 1-octanol (B28484). This method is highly regioselective for the C4 carboxyl group, leading to high yields of the desired monoester.

Materials and Reagents

-

1-Octanol (Anhydrous)

-

Immobilized Lipase (B570770) (e.g., Novozym® 435, Candida antarctica lipase B)

-

Toluene (B28343) (Anhydrous)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Reaction Setup and Procedure

The following workflow outlines the key steps in the synthesis and purification of ¹³C-labeled 4-octyl itaconate.

Caption: Workflow for the synthesis of ¹³C-labeled 4-Octyl Itaconate.

-

Reaction Mixture Preparation: In a round-bottom flask, dissolve ¹³C₅-itaconic acid (1.0 eq) and 1-octanol (1.1 eq) in anhydrous toluene.

-

Enzyme Addition: Add immobilized lipase (e.g., Novozym® 435) to the reaction mixture. The optimal enzyme loading should be determined empirically but typically ranges from 10-20% by weight of the limiting reagent.

-

Reaction Conditions: Stir the reaction mixture at 60°C for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Enzyme Removal: After the reaction is complete, cool the mixture to room temperature and remove the immobilized lipase by filtration. The lipase can often be washed with fresh solvent and reused.

-

Solvent Evaporation: Remove the toluene from the filtrate by rotary evaporation under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure ¹³C₅-4-octyl itaconate.

Table 3: Representative Reaction Parameters and Yield

| Parameter | Value | Reference |

| Substrate Ratio (Itaconic Acid:Octanol) | 1:1.1 | Adapted from[13] |

| Solvent | Toluene | |

| Catalyst | Immobilized Lipase (Novozym® 435) | [13][14][15][16][17] |

| Temperature | 60°C | [13] |

| Reaction Time | 24-48 hours | |

| Reported Yield (for unlabeled) | >98% | |

| Reported Selectivity (for unlabeled) | >99% |

Mechanism of Action: Nrf2 Signaling Pathway

4-Octyl itaconate exerts its primary anti-inflammatory and antioxidant effects through the activation of the Nrf2 signaling pathway. The key steps of this pathway are illustrated below.

Caption: Activation of the Nrf2 pathway by 4-Octyl Itaconate.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, KEAP1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[5] 4-Octyl itaconate, being cell-permeable, enters the cell and is hydrolyzed by intracellular esterases to release ¹³C-itaconate.[8] The electrophilic α,β-unsaturated carbonyl group of itaconate then directly modifies specific cysteine residues on KEAP1 via a Michael addition reaction.[1][3] This covalent modification, particularly at key sensor cysteines like Cys151, induces a conformational change in KEAP1, disrupting the KEAP1-Nrf2 interaction.[5]

This disruption prevents the ubiquitination of Nrf2, leading to its stabilization and accumulation in the cytoplasm. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6] This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), ultimately bolstering the cell's defense against oxidative stress and inflammation.[2][6][18][19][20][21]

Conclusion

The synthesis of carbon-13 labeled 4-octyl itaconate via lipase-catalyzed esterification provides a highly efficient and selective method for producing this valuable research tool. The detailed protocol and accompanying data in this guide are intended to support researchers in the fields of immunology, pharmacology, and drug development in their efforts to further elucidate the therapeutic potential of itaconate and its derivatives. The ability to trace the metabolic fate and molecular interactions of 4-octyl itaconate with its isotopic label will undoubtedly accelerate our understanding of its mechanism of action and facilitate the development of novel anti-inflammatory and cytoprotective therapies.

References

- 1. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1. [repository.cam.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Four-octyl itaconate activates Keap1-Nrf2 signaling to protect neuronal cells from hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Nrf2 pathway by 4-Octyl itaconate enhances donor lung function in cold preservation settings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. scbt.com [scbt.com]

- 12. chemscene.com [chemscene.com]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Four-octyl itaconate activates Nrf2 cascade to protect osteoblasts from hydrogen peroxide-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 4-Octyl itaconate regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 4-Octyl itaconate attenuates LPS-induced acute kidney injury by activating Nrf2 and inhibiting STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

4-Octyl itaconate-13C5-1 mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of 4-Octyl Itaconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl itaconate (4-OI) is a cell-permeable derivative of itaconate, an endogenous metabolite produced in mammalian cells, particularly macrophages, during inflammation.[1][2] It has garnered significant scientific interest for its potent anti-inflammatory and antioxidant properties.[1][3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of 4-OI, with a focus on its molecular targets and signaling pathways. The information is curated for researchers, scientists, and drug development professionals to facilitate further investigation and therapeutic application.

Core Mechanisms of Action

The primary mechanism of action of 4-OI revolves around its ability to modulate key inflammatory and antioxidant pathways. This is largely attributed to its electrophilic nature, which allows it to react with nucleophilic cysteine residues on specific proteins, a process known as Michael addition.[5]

Activation of the Nrf2 Antioxidant Pathway

A central mechanism of 4-OI is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][6][7][8][9] Nrf2 is a master regulator of the antioxidant response.

-

Alkylation of Keap1: Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. 4-OI directly alkylates specific cysteine residues on Keap1.[2] This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[9]

-

Nrf2 Translocation and Gene Expression: Once released from Keap1, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][9] This leads to the upregulation of a battery of antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), Heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[7][9]

Inhibition of Aerobic Glycolysis

In activated macrophages, a metabolic shift to aerobic glycolysis (the Warburg effect) is crucial for their pro-inflammatory function. 4-OI has been shown to inhibit this metabolic reprogramming.

-

Targeting GAPDH: 4-OI directly alkylates a specific cysteine residue (C22) on the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), leading to a decrease in its enzymatic activity.[10]

-

Reduced Glycolytic Flux: The inhibition of GAPDH blocks the glycolytic flux, thereby reducing the production of lactate (B86563) and suppressing the pro-inflammatory phenotype of macrophages.[10] This mechanism contributes significantly to the anti-inflammatory effects of 4-OI.[10]

Modulation of STING Signaling

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune response to cyclic dinucleotides, which can be produced by bacteria or host cells.

-

Alkylation of STING: 4-OI has been shown to directly alkylate multiple cysteine residues (C65, C71, C88, and C147) on the STING protein.[11]

-

Inhibition of STING Phosphorylation: This alkylation inhibits the phosphorylation of STING, a key step in its activation.[11] By preventing STING activation, 4-OI can suppress the downstream production of type I interferons and other inflammatory cytokines, which is particularly relevant in the context of sepsis.[11]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of 4-OI.

Table 1: In Vitro Effects of 4-Octyl Itaconate on Macrophages

| Cell Type | Stimulus | 4-OI Concentration | Effect | Reference |

| RAW264.7 Macrophages | LPS | 125 µM | Significantly inhibited the release of TNF-α, IL-1β, and IFN-γ. | [6] |

| RAW264.7 Macrophages | LPS | 125 µM | Significantly increased the release of IL-10. | [6] |

| Bone Marrow-Derived Macrophages (BMDMs) | Pam3CSK4 (100 ng/ml) | 25-200 µM | Dose-dependent inhibition of prostaglandin (B15479496) production. | [3] |

| Bone Marrow-Derived Macrophages (BMDMs) | Pam3CSK4 (100 ng/ml) | 200 µM | Significant suppression of COX2 mRNA and protein levels. | [3] |

Table 2: In Vivo Effects of 4-Octyl Itaconate

| Animal Model | Treatment | Effect | Reference |

| Mouse model of sepsis (CLP) | 4-OI (20 mg/kg) | Reduced serum levels of TNF-α, IL-1β, and IFN-γ. | [6] |

| Mouse model of sepsis (CLP) | 4-OI (20 mg/kg) | Increased serum levels of IL-10. | [6] |

| Mouse model of LPS-induced lethality | 4-OI | Protective against lethality and decreased cytokine production. | [2] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: RAW264.7 murine macrophages, bone marrow-derived macrophages (BMDMs), and human peripheral blood mononuclear cells (PBMCs) are commonly used.[3][6]

-

4-OI Preparation: 4-OI is typically dissolved in DMSO to a stock concentration of 100 mM and then diluted in cell culture medium to the final working concentration.

-

Treatment Protocol: Cells are often pre-treated with 4-OI for a specified period (e.g., 2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) or Pam3CSK4.[3]

Measurement of Cytokines

-

ELISA: Enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-10) in cell culture supernatants or serum.[6]

-

qPCR: Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of cytokines and other target genes.[3]

Western Blotting

-

Protein Expression Analysis: Western blotting is employed to detect the protein levels of key signaling molecules such as Nrf2, Keap1, HO-1, NQO1, and COX2.[7]

In Vivo Studies

-

Sepsis Model: The cecal ligation and puncture (CLP) model in mice is a widely used model of sepsis. 4-OI is typically administered via intraperitoneal injection.[6]

-

LPS-induced Endotoxemia: Intraperitoneal injection of LPS in mice is used to model systemic inflammation.[2]

Conclusion

4-Octyl itaconate is a multi-faceted immunomodulatory molecule with a well-defined mechanism of action centered on the alkylation of key cysteine residues in proteins that regulate inflammation and oxidative stress. Its ability to activate the Nrf2 pathway, inhibit aerobic glycolysis, and modulate STING signaling underscores its therapeutic potential for a range of inflammatory and oxidative stress-related diseases. The data and protocols summarized in this guide provide a solid foundation for further research and development of 4-OI as a novel therapeutic agent.

References

- 1. 4-Octyl Itaconate Prevents Free Fatty Acid-Induced Lipid Metabolism Disorder through Activating Nrf2-AMPK Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Octyl-Itaconate Alleviates Airway Eosinophilic Inflammation by Suppressing Chemokines and Eosinophil Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Octyl itaconate regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Nrf2 pathway by 4-Octyl itaconate enhances donor lung function in cold preservation settings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Four-octyl itaconate activates Nrf2 cascade to protect osteoblasts from hydrogen peroxide-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Octyl itaconate inhibits aerobic glycolysis by targeting GAPDH to exert anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-octyl itaconate as a metabolite derivative inhibits inflammation via alkylation of STING - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 4-Octyl Itaconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Octyl itaconate (4-OI), a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a potent immunomodulatory agent with significant therapeutic potential. This technical guide provides an in-depth overview of the biological roles of 4-OI, focusing on its molecular mechanisms of action, with a particular emphasis on the activation of the Nrf2 signaling pathway and the inhibition of aerobic glycolysis. This document summarizes key quantitative data, details experimental protocols for studying its effects, and provides visual representations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

4-Octyl itaconate exerts its biological effects through two primary, well-documented mechanisms:

-

Activation of the Nrf2 Antioxidant Response Pathway: 4-OI is a potent activator of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[1][2][3] It functions by alkylating specific cysteine residues on the Nrf2 inhibitor, Kelch-like ECH-associated protein 1 (KEAP1).[3][4] This modification disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, where it initiates the transcription of a suite of antioxidant and anti-inflammatory genes.[2][3]

-

Inhibition of Aerobic Glycolysis: 4-OI directly inhibits the key glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by alkylating its active site cysteine residue (Cys22).[5][6] This targeted inhibition leads to a reduction in glycolytic flux, which is particularly impactful in activated immune cells that undergo a metabolic shift to aerobic glycolysis (the Warburg effect) to support their pro-inflammatory functions.[5][6]

Beyond these core mechanisms, emerging research indicates that 4-OI can also modulate other signaling pathways, including the NLRP3 inflammasome and STING signaling, further contributing to its anti-inflammatory profile.[7][8]

Quantitative Data on the Effects of 4-Octyl Itaconate

The following tables summarize the quantitative effects of 4-OI on cytokine production, Nrf2 pathway activation, and cellular metabolism as reported in the literature.

Table 1: Effect of 4-Octyl Itaconate on Pro-inflammatory Cytokine Expression

| Cell Type | Stimulus | 4-OI Concentration | Cytokine | Fold Change / Inhibition | Reference |

| THP-1 macrophages | LPS (500 ng/mL) | 25 µM | TNF-α mRNA | Significant inhibition | [2] |

| THP-1 macrophages | LPS (500 ng/mL) | 25 µM | IL-1β mRNA | Significant inhibition | [2] |

| THP-1 macrophages | LPS (500 ng/mL) | 25 µM | IL-6 mRNA | Significant inhibition | [2] |

| RAW264.7 macrophages | LPS (1 µg/mL) | 62.5 µM, 125 µM | TNF-α, IL-1β, IFN-γ protein | Significant inhibition | [1] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS (100 ng/mL) | 250 µM | IL-12a, TNF-α, IL-6, IL-1β mRNA | Significant decrease | [9] |

| SSc Dermal Fibroblasts | - | 100 µM | Collagen | ~60% reduction | [10] |

Table 2: Activation of the Nrf2 Pathway by 4-Octyl Itaconate

| Cell Type | 4-OI Concentration | Target Gene / Protein | Effect | Reference |

| THP-1 macrophages | 25 µM | Nrf2 protein | Nuclear translocation and accumulation | [2] |

| THP-1 macrophages | 25 µM | HO-1, NQO1, GCLM mRNA | Upregulation | [2] |

| LO2 and BRL-3A hepatocytes | 50 µM | Nrf2 protein | Increased expression | [11] |

| LO2 hepatocytes | 50 µM | HO-1, NQO1 mRNA | Significant increase | [11] |

| SSc Dermal Fibroblasts | 100 µM | HO-1, NQO1 gene expression | Upregulation | [10] |

Table 3: Metabolic Effects of 4-Octyl Itaconate

| Cell Type | 4-OI Concentration | Metabolic Parameter | Effect | Reference |

| RAW264.7 macrophages | 62.5 µM | GAPDH enzyme activity | Inhibition | [5] |

| ITP patient-derived M1 macrophages | Not specified | Glycolysis (ECAR) | Downregulation | [12] |

| Colorectal cancer cells | Not specified | Aerobic glycolysis | Inhibition | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Lines: RAW264.7 murine macrophages, THP-1 human monocytic cells, Bone Marrow-Derived Macrophages (BMDMs), and Bone Marrow-Derived Dendritic Cells (BMDCs) are commonly used.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

4-OI Preparation and Application: 4-Octyl itaconate (Sigma-Aldrich, Cayman Chemical) is typically dissolved in DMSO to create a stock solution. For cell treatment, the stock solution is diluted in culture medium to the desired final concentration (commonly ranging from 25 µM to 250 µM).[1][2][9] A vehicle control (DMSO) should be used in all experiments.

-

Stimulation: To induce an inflammatory response, cells are often stimulated with Lipopolysaccharide (LPS) at concentrations ranging from 100 ng/mL to 1 µg/mL.[1][9]

Western Blotting for Nrf2 Activation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Nrf2 (e.g., Cell Signaling Technology, 1:1000) and a loading control like β-actin or GAPDH. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Cytokine and Nrf2 Target Gene Expression

-

RNA Extraction: Total RNA is extracted from treated cells using TRIzol reagent or a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR Reaction: The qPCR is performed using a SYBR Green master mix on a real-time PCR system. The reaction typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene such as GAPDH or β-actin used for normalization.

Measurement of Glycolysis (Seahorse XF Analyzer)

-

Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.

-

Treatment: Cells are treated with 4-OI as described above.

-

Assay: The Extracellular Acidification Rate (ECAR), an indicator of glycolysis, is measured using a Seahorse XF Analyzer. The assay involves sequential injections of glucose, oligomycin (B223565) (an ATP synthase inhibitor to maximize glycolytic rate), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).

-

Data Analysis: The ECAR values are normalized to cell number or protein concentration.

Signaling Pathway and Experimental Workflow Diagrams

Nrf2 Activation Pathway by 4-Octyl Itaconate

Caption: Nrf2 activation pathway initiated by 4-Octyl Itaconate.

Inhibition of Aerobic Glycolysis by 4-Octyl Itaconate

Caption: Inhibition of aerobic glycolysis by 4-Octyl Itaconate via GAPDH alkylation.

Experimental Workflow for Assessing 4-OI Effects

Caption: General experimental workflow for studying the effects of 4-Octyl Itaconate.

Conclusion

4-Octyl itaconate is a multi-faceted immunomodulatory molecule with well-defined mechanisms of action centering on the activation of the Nrf2 antioxidant response and the inhibition of aerobic glycolysis. Its ability to concurrently mitigate oxidative stress and reprogram cellular metabolism in immune cells underscores its potential as a therapeutic agent for a range of inflammatory and autoimmune diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising compound.

References

- 1. 4-Octyl itaconate regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Octyl-Itaconate Alleviates Airway Eosinophilic Inflammation by Suppressing Chemokines and Eosinophil Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Octyl itaconate inhibits aerobic glycolysis by targeting GAPDH to exert anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4‐Octyl itaconate blocks GSDMB‐mediated pyroptosis and restricts inflammation by inactivating granzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]

- 9. 4-Octyl Itaconate Modulates Dendritic Cells Function and Tumor Immunity via NRF2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 4-Octyl Itaconate Prevents Free Fatty Acid-Induced Lipid Metabolism Disorder through Activating Nrf2-AMPK Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Itaconate derivative 4-OI inhibits M1 macrophage polarization and restores its impaired function in immune thrombocytopenia through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Octyl itaconate inhibits aerobic glycolysis by targeting GAPDH to promote cuproptosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Octyl itaconate as an immunomodulator

An In-depth Technical Guide to 4-Octyl Itaconate as an Immunomodulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconate, a metabolite derived from the Krebs cycle intermediate cis-aconitate, has emerged as a critical regulator of cellular metabolism and immune responses.[1][2] Produced in high amounts by myeloid cells upon inflammatory stimulation, itaconate exerts significant anti-inflammatory effects.[1][2] However, its polar nature limits its cell permeability. To overcome this, synthetic derivatives have been developed, with 4-Octyl itaconate (4-OI) being a prominent, cell-permeable analog that is efficiently converted to itaconate intracellularly.[3][4][5] 4-OI serves as a powerful research tool and a potential therapeutic agent, demonstrating robust immunomodulatory properties by targeting key inflammatory and metabolic pathways.[2][6]

This technical guide provides a comprehensive overview of the core mechanisms of 4-OI, its effects on various immune cells, and detailed experimental protocols for its study, aimed at professionals in immunology and drug development.

Core Mechanisms of Action

4-OI exerts its immunomodulatory effects through multiple mechanisms, primarily leveraging its nature as an electrophile to modify cysteine residues on key signaling proteins.[6][7] This leads to the modulation of several critical pathways.

Activation of the Nrf2 Antioxidant Pathway

A primary mechanism of 4-OI is the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[7][8] 4-OI directly alkylates cysteine residues on Kelch-like ECH-associated protein 1 (KEAP1), the main negative regulator of Nrf2.[7][9] This modification disrupts the KEAP1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and anti-inflammatory genes.[7][9][10]

Table 1: Effect of 4-OI on Nrf2 Pathway Activation

| Cell Type | Treatment | Target Gene/Protein | Fold Change / Effect | Reference |

|---|---|---|---|---|

| BMDMs | 4-OI (62.5-250 µM) | NRF2 Protein | Dose-dependent increase | [11] |

| BMDMs | 4-OI (250 µM) | Nqo1, Gclc, Gclm mRNA | Significant increase | [11] |

| THP-1 Macrophages | 4-OI | Nrf2 Accumulation | Induced Nrf2 stabilization and accumulation | [9] |

| THP-1 Macrophages | 4-OI | HO-1, NQO1, GCLM mRNA | Upregulation | [12] |

| SSc Dermal Fibroblasts | 4-OI | HO-1, NQO1 mRNA | Significant upregulation | [13][14] |

| Osteoblasts | 4-OI | Nrf2 Nuclear Translocation | Promoted translocation |[10] |

Inhibition of JAK1 Signaling

4-OI has been identified as an inhibitor of Janus kinase 1 (JAK1), a critical enzyme in cytokine signaling pathways.[15][16] This is particularly relevant for type 2 immune responses driven by cytokines like IL-4 and IL-13. 4-OI directly modifies multiple cysteine residues on JAK1, inhibiting its kinase activity and subsequent phosphorylation of STAT6 (Signal Transducer and Activator of Transcription 6).[15] This action suppresses the alternative (M2) activation of macrophages and Th2 cell responses.[11][15]

Table 2: Quantitative Effects of 4-OI on JAK/STAT Signaling and M2 Macrophage Markers

| Cell Type | Treatment | Target | Effect | Reference |

|---|---|---|---|---|

| M2 Macrophages | 4-OI | JAK1 Phosphorylation | Inhibition | [15] |

| M2 Macrophages | 4-OI | STAT6 Phosphorylation | Inhibition | [15] |

| IL-4-activated Th2 cells | 4-OI | Fizz1 expression | Repressed | [11] |

| IL-4-activated Th2 cells | 4-OI | GM-CSF and IL-5 expression | Reduction |[11] |

Suppression of NLRP3 Inflammasome Activation

4-OI is a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of IL-1β and IL-18.[17][18] The anti-inflammatory effect is achieved by direct alkylation of mouse NLRP3 on cysteine 548, which disrupts its interaction with NEK7, a crucial step for inflammasome assembly and activation.[19] This prevents caspase-1 activation and the subsequent release of pro-inflammatory cytokines.[17][18]

Table 3: Effect of 4-OI on NLRP3 Inflammasome and Cytokine Production

| Cell Type / Model | Treatment | Target | Effect | Reference |

|---|---|---|---|---|

| NMOSD Patient M1 Macrophages | 4-OI | NLRP3, ASC, Caspase-1 expression | Significant inhibition | [17] |

| LPS-primed Macrophages | DMI, 4-OI, DMF | ASC speck formation, Caspase-1 activation, IL-1β release | Inhibition | [18] |

| CAPS Patient PBMCs | 4-OI | IL-1β production | Reduction | [19] |

| EAP Mouse Model | 4-OI | NLRP3 Inflammasome | Inhibition |[20] |

Inhibition of Glycolysis and Other Metabolic Pathways

Activated immune cells, particularly M1 macrophages, undergo a metabolic shift to aerobic glycolysis (the Warburg effect) to support their pro-inflammatory functions. 4-OI can reverse this by directly targeting and inhibiting the glycolytic enzyme GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) through alkylation of a key cysteine residue.[21] This blockade of glycolysis is required for its anti-inflammatory effects, as it limits the metabolic fuel for inflammatory processes.[21][22] Additionally, itaconate is known to inhibit succinate (B1194679) dehydrogenase (SDH), altering the Krebs cycle and further impacting cellular metabolism and inflammatory signaling.[1]

Effects on Immune Cells

Dendritic Cells (DCs)

4-OI impairs the maturation and function of dendritic cells.[3][4][23] Treatment with 4-OI suppresses the expression of co-stimulatory molecules like CD40, CD80, and CD86, and reduces the production of pro-inflammatory cytokines such as IL-12, IL-6, and TNF-α.[4][23] This leads to a diminished capacity of DCs to prime T cell responses, both in vitro and in vivo.[4][23] This effect is mediated, at least in part, through the activation of the Nrf2 pathway.[3][23]

Table 4: Effect of 4-OI on Dendritic Cell Maturation and Function

| Parameter | Cell Type | Treatment | Result | Reference |

|---|---|---|---|---|

| Co-stimulatory Molecules | BMDCs | 4-OI (250 µM) + LPS | Decreased expression of CD40, CD80, CD86 | [4][23] |

| Pro-inflammatory Cytokines | BMDCs | 4-OI (250 µM) + LPS | Decreased IL-12, IL-6, TNF-α, IL-1β | [4][23] |

| T Cell Priming | Co-culture | 4-OI-treated DCs | Impaired ability to stimulate T cell proliferation and cytokine production (IFN-γ, IL-2, TNF-α) |[4] |

Macrophages

Macrophages are a primary target of 4-OI. As detailed above, 4-OI inhibits classical M1 pro-inflammatory activation by suppressing glycolysis and NLRP3 inflammasome activity while promoting an anti-inflammatory state via Nrf2.[21][22] It also inhibits the alternative M2 activation pathway by targeting JAK1.[15] In models of immune thrombocytopenia (ITP), 4-OI was shown to inhibit M1 polarization, reduce the phagocytic capacity of macrophages, and restore their function.[22]

T Cells

The effects of 4-OI extend to T cells. It has been shown to inhibit Th17 cell differentiation while promoting the expansion of regulatory T cells (Tregs), a key immunoregulatory subset.[1][24] In models of eosinophilic asthma, 4-OI reduced the expression of GM-CSF and IL-5 in IL-4-activated Th2 cells.[11] Furthermore, itaconate released by myeloid-derived suppressor cells (MDSCs) can be taken up by CD8+ T cells, inhibiting their growth and effector functions.[4]

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these for their specific experimental systems.

General Cell Culture and Treatment

-

Cell Lines: Murine bone marrow-derived macrophages (BMDMs), bone marrow-derived dendritic cells (BMDCs), RAW264.7, THP-1, or primary cells isolated from patients or animal models.

-

4-OI Preparation: 4-Octyl itaconate (Sigma-Aldrich or other suppliers) is typically dissolved in DMSO to create a stock solution. The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) and a vehicle control (DMSO alone) must be included in all experiments.

-

Treatment Protocol: Cells are typically pre-treated with 4-OI (common concentrations range from 62.5 µM to 250 µM) for 1-2 hours before stimulation with an inflammatory agent like Lipopolysaccharide (LPS, 100 ng/mL to 1 µg/mL).[4][11][25]

Analysis of DC Maturation by Flow Cytometry

-

Protocol:

-

Culture BMDCs as per standard lab protocols.

-

Pre-treat cells with 4-OI (e.g., 250 µM) or vehicle for 2 hours.[4]

-

Stimulate with LPS (e.g., 100 ng/mL) for 24 hours.[4]

-

Harvest cells and wash with FACS buffer (PBS with 2% FBS).

-

Stain with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD11c, -MHC-II, -CD40, -CD80, -CD86) for 30 minutes on ice.

-

Wash cells and acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) or percentage of positive cells within the CD11c+ gate.

-

Cytokine Measurement by ELISA

-

Protocol:

-

Perform cell culture and treatments as described above.

-

Collect the culture supernatant at the end of the stimulation period.

-

Centrifuge the supernatant to remove cell debris.

-

Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12) using commercially available ELISA kits according to the manufacturer's instructions.

-

Gene Expression Analysis by RT-qPCR

-

Protocol:

-

Harvest cells after treatment (a 4-hour stimulation is often sufficient for cytokine gene expression).[11]

-

Extract total RNA using a suitable method (e.g., TRIzol reagent).[4]

-

Synthesize cDNA using a reverse transcriptase kit.[4]

-

Perform real-time quantitative PCR using SYBR Green master mix and primers for target genes (e.g., Tnf, Il6, Il1b, Nqo1, Gclm) and a housekeeping gene (e.g., Tbp, Actb).[4][11]

-

Calculate relative gene expression using the ΔΔCt method.

-

In Vivo LPS-Induced Acute Lung Injury (ALI) Model

-

Animal Model: C57BL/6 or BALB/c mice.

-

Protocol:

-

Administer 4-OI (e.g., 25 mg/kg) or vehicle (e.g., (2-hydroxypropyl)-β-cyclodextrin in PBS) via intraperitoneal (i.p.) injection.[25][26]

-

After 2 hours, induce lung injury by intratracheal injection of LPS (e.g., 5 mg/kg).[25][26]

-

Euthanize mice at a specified time point (e.g., 12 hours) post-LPS challenge.[25]

-

Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration and cytokine levels.

-

Harvest lung tissue for histological analysis (H&E staining), qPCR analysis of inflammatory genes, and measurement of oxidative stress markers (MDA, SOD).[25][26]

-

Conclusion

4-Octyl itaconate is a multifaceted immunomodulatory agent with significant potential for therapeutic applications in a wide range of inflammatory and autoimmune diseases. Its ability to concurrently activate the Nrf2 antioxidant pathway while inhibiting key pro-inflammatory hubs like the NLRP3 inflammasome and JAK1 signaling makes it a compelling molecule for drug development. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers to explore and harness the immunomodulatory capabilities of 4-OI. As research progresses, the targeted application of itaconate derivatives is poised to offer novel strategies for controlling dysregulated immune responses.

References

- 1. researchgate.net [researchgate.net]

- 2. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. 4-Octyl Itaconate Modulates Dendritic Cells Function and Tumor Immunity via NRF2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Octyl Itaconate Prevents Free Fatty Acid-Induced Lipid Metabolism Disorder through Activating Nrf2-AMPK Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein targeting by the itaconate family in immunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]

- 9. karger.com [karger.com]

- 10. Four-octyl itaconate activates Nrf2 cascade to protect osteoblasts from hydrogen peroxide-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Octyl-Itaconate Alleviates Airway Eosinophilic Inflammation by Suppressing Chemokines and Eosinophil Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The Cell-Permeable Derivative of the Immunoregulatory Metabolite Itaconate, 4-Octyl Itaconate, Is Anti-Fibrotic in Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Itaconate and itaconate derivatives target JAK1 to suppress alternative activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Itaconate derivative targeting JAK1 might prove new treatment for asthma | DocMode Health Technologies Limited [docmode.org]

- 17. 4‐Octyl itaconate inhibits inflammation via the NLRP3 pathway in neuromyelitis optica spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 4-octyl itaconate reduces human NLRP3 inflammasome constitutive activation with the cryopyrin-associated periodic syndrome p.R262W, p.D305N and p.T350M variants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4-Octyl itaconate alleviates experimental autoimmune prostatitis by inhibiting the NLRP3 inflammasome-induced pyroptosis through activating Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Itaconate derivative 4-OI inhibits M1 macrophage polarization and restores its impaired function in immune thrombocytopenia through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 4-Octyl Itaconate Modulates Dendritic Cells Function and Tumor Immunity via NRF2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. 4-Octyl itaconate (4-OI) attenuates lipopolysaccharide-induced acute lung injury by suppressing PI3K/Akt/NF-κB signaling pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Isotopic Labeling of Itaconate and Its Derivatives

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation techniques for the isotopic labeling of itaconate and its derivatives. It is designed to serve as a practical resource for professionals investigating immunometabolism and developing novel therapeutics targeting itaconate-related pathways.

Introduction: The Role of Isotopic Labeling in Itaconate Research

Itaconate, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, has emerged as a critical regulator of metabolism and immunity.[1][2] Produced in large quantities by activated macrophages, it links cellular metabolism to inflammatory responses.[2][3][4] Itaconate and its membrane-permeable derivatives, such as 4-Octyl Itaconate (4OI) and Dimethyl Itaconate (DI), are known to exert anti-inflammatory and antioxidant effects by modulating various signaling pathways, including the inhibition of succinate (B1194679) dehydrogenase (SDH) and the activation of NRF2.[5][6][7]

Stable isotope tracing is an indispensable tool for elucidating the metabolic fate and functional roles of itaconate.[5] By replacing atoms (typically ¹²C) with their heavier, non-radioactive isotopes (e.g., ¹³C), researchers can track the movement of itaconate through metabolic pathways, quantify its conversion to other metabolites, and understand its influence on cellular biochemistry with high precision.[8][9] This guide details the experimental workflows, data analysis, and key findings from such studies.

Common Isotopically Labeled Tracers

The choice of tracer is fundamental to designing a metabolic flux experiment. For itaconate research, labeling can be introduced through itaconate itself or its metabolic precursors.

| Tracer Name | Common Abbreviation | Purpose | Key References |

| Uniformly Labeled Itaconic Acid-¹³C₅ | U-[¹³C₅]Itaconate | To directly trace the metabolic fate of exogenous itaconate, including its uptake, excretion, and conversion into other metabolites like itaconyl-CoA and acetyl-CoA. | [5][10][11][12] |

| Uniformly Labeled Glucose-¹³C₆ | U-[¹³C₆]Glucose | To trace the endogenous de novo synthesis of itaconate from glucose through the Krebs cycle. | [3][13][14] |

| Uniformly Labeled Glutamine-¹³C₅ | U-[¹³C₅]Glutamine | To trace the anaplerotic contribution of glutamine to the Krebs cycle and subsequent itaconate synthesis. | [3] |

| Uniformly Labeled Acetoacetate-¹³C₄ | U-[¹³C₄]Acetoacetate | To investigate the contribution of ketone bodies to itaconate biosynthesis. | [13] |

Key Experimental Protocols

The following sections outline detailed methodologies for conducting isotope tracing experiments with itaconate, synthesized from multiple sources.[7][11]

General Experimental Workflow

The workflow for an itaconate isotope tracing experiment involves several key stages, from cell preparation to data analysis. This process allows for the precise measurement of metabolite labeling and flux.

Caption: A standard workflow for stable isotope tracing of itaconate.

Protocol: Cell Culture and Isotope Labeling

This protocol is a representative example for studying itaconate in bone marrow-derived macrophages (BMDMs).

-

Cell Seeding: Seed BMDMs in 96-well or 6-well plates at a density of 1 x 10⁵ cells/well or 1 x 10⁶ cells/well, respectively. Allow cells to adhere overnight.

-

Stimulation (Optional): For studies in activated macrophages, stimulate cells with lipopolysaccharide (LPS) at a concentration of 25-100 ng/mL.[13]

-

Labeling: Remove the standard culture medium and replace it with a medium containing the desired isotopically labeled tracer (e.g., 1 mM U-[¹³C₅]Itaconate or 10 mM U-[¹³C₆]Glucose).[11][13]

-

Incubation: Culture the cells for the desired time period (e.g., 6 to 24 hours) to allow for the uptake and metabolism of the tracer.[13]

Protocol: Metabolite Extraction

This protocol is optimized for the extraction of polar metabolites like itaconate from cultured cells.[11]

-

Washing: After incubation, rapidly remove the labeling medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular tracer.

-

Quenching: Immediately place the plate on dry ice to halt all metabolic activity. Samples can be stored at -80°C until extraction.

-

Extraction: Add 200 µL of ice-cold 80% methanol (B129727) / 20% water solution to each well. For quantitative analysis, this solution should contain internal standards (e.g., ¹³C-labeled yeast extract or specific labeled metabolites).[11]

-

Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet protein and cell debris.

-

Supernatant Transfer: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new plate or tube.

-

Drying: Evaporate the solvent under reduced pressure (e.g., using a Genevac).

-

Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of LC-MS grade water or an appropriate buffer for analysis.[11]

Quantitative Data and Analysis

LC-MS/MS for Quantification

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive method for quantifying itaconate and its isomers.[1][15]

| Analyte | Lower Limit of Quantification (LLOQ) | Sample Volume | Key References |

| Itaconate | 0.098 µM | 50 µL | [1] |

| Mesaconate | 0.098 µM | 50 µL | [1] |

| Citraconate | 0.049 µM | 50 µL | [1] |

| 4-Octyl Itaconate | 100 fmol on column | N/A | [15] |

Isotopologue Distribution Analysis

Mass spectrometry analysis of labeled samples reveals the mass isotopologue distribution (MID) for each metabolite. The MID indicates the fraction of the metabolite pool that contains 0, 1, 2, or more heavy isotopes (M+0, M+1, M+2, etc.). This data is crucial for tracing metabolic pathways.

| Tracer | Metabolite | Condition | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | Key Reference |

| U-[¹³C₅]Itaconate | Itaconate | Unstimulated BMDMs | ~5 | - | - | - | - | ~95 | [11][16] |

| U-[¹³C₅]Itaconate | Itaconyl-Glutathione | Unstimulated BMDMs | ~10 | - | - | - | - | ~90 | [11] |

| U-[¹³C₆]Glucose | Itaconate | LPS-activated Macrophages | Low | High | High | High | High | Low | [3] |

| U-[¹³C₅]Glutamine | Itaconate | LPS-activated Macrophages | Low | Low | Low | Low | High | Low | [3] |

Note: Percentages are illustrative based on published findings. Actual values are experiment-dependent.

Metabolic Fates and Signaling Pathways of Itaconate

Isotopic labeling has been instrumental in mapping the synthesis and downstream effects of itaconate.

Biosynthesis from the Krebs Cycle

Itaconate is synthesized from cis-aconitate, an intermediate of the Krebs cycle, via the enzyme cis-aconitate decarboxylase (ACOD1), also known as IRG1.[2][4] Tracing with ¹³C-glucose shows the flow of carbons from glycolysis into the Krebs cycle and finally to itaconate.[3]

Caption: Biosynthesis of itaconate from glucose via the Krebs cycle.

Metabolic Fate of Labeled Itaconate

In vivo studies using U-[¹³C₅]itaconate have revealed that itaconate is not merely a terminal metabolite but is actively processed. It can be converted to itaconyl-CoA, which can then be metabolized to acetyl-CoA, thereby fueling the Krebs cycle.[17][18] It can also be isomerized to mesaconate or converted to citramalate.[19]

Caption: Metabolic fate of exogenously supplied isotopic itaconate.

Key Signaling Pathways Modulated by Itaconate

Itaconate and its derivatives exert their immunomodulatory functions by interacting with key signaling proteins. Isotopic labeling helps confirm target engagement and downstream metabolic consequences, such as the accumulation of succinate due to SDH inhibition.[5][6][20][21]

Caption: Key signaling proteins inhibited by itaconate and its derivatives.

References

- 1. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Itaconic acid – from immune defense to a target in chronic disease - biocrates life sciences gmbh [biocrates.com]

- 3. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Itaconate and its derivatives as anti-pathogenic agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08298B [pubs.rsc.org]

- 7. Mesaconate is synthesized from itaconate and exerts immunomodulatory effects in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Isotope Tracing Untargeted Metabolomics Reveals Macrophage Polarization-State-Specific Metabolic Coordination across Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Itaconate and itaconate derivatives target JAK1 to suppress alternative activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 4-Octyl Itaconate-13C5-1: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of 4-Octyl itaconate-13C5-1, including its supplier, availability, and technical applications. This document details the mechanism of action, key signaling pathways, and experimental protocols, presenting quantitative data in accessible formats and visualizing complex biological processes.

Supplier and Availability

4-Octyl itaconate-13C5-1 is a stable isotope-labeled version of 4-Octyl itaconate, a cell-permeable derivative of the endogenous metabolite itaconate. It is primarily used as a tracer or an internal standard in quantitative analyses such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The primary supplier identified for 4-Octyl itaconate-13C5-1 is MedChemExpress (MCE) .

| Supplier | Product Name | Catalog Number | Availability |

| MedChemExpress | 4-Octyl itaconate-13C5-1 | HY-112675S | In Stock (for research use only)[1][2] |

The non-labeled compound, 4-Octyl itaconate, is more widely available from a range of suppliers, which can be valuable sources for general technical data and for comparative studies.

Mechanism of Action and Key Signaling Pathways

4-Octyl itaconate exerts its biological effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[3][4][5] The key mechanism involves the direct alkylation of cysteine residues on Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nrf2.[3][4][5] This modification disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.

Keap1-Nrf2 Signaling Pathway

The activation of the Nrf2 pathway by 4-Octyl itaconate leads to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), which collectively enhance the cell's capacity to combat oxidative stress.[6]

Caption: 4-Octyl Itaconate activates the Keap1-Nrf2 signaling pathway.

PI3K/Akt/NF-κB Signaling Pathway

4-Octyl itaconate has also been shown to modulate the PI3K/Akt/NF-κB signaling pathway, a key regulator of inflammation. By suppressing this pathway, 4-Octyl itaconate can reduce the production of pro-inflammatory cytokines.

Caption: 4-Octyl Itaconate inhibits the PI3K/Akt/NF-κB signaling pathway.

Quantitative Data

The immunomodulatory effects of 4-Octyl itaconate have been quantified in various studies. The following tables summarize key findings on its impact on cytokine production and Nrf2 target gene expression.

Inhibition of Pro-inflammatory Cytokine Production

Studies have demonstrated that 4-Octyl itaconate can significantly reduce the production of pro-inflammatory cytokines in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).

| Cell Type | Stimulant | 4-Octyl Itaconate (µM) | Cytokine | Inhibition (%) | Reference |

| Bone Marrow-Derived Macrophages (BMDCs) | R837 + ATP | 320 (IC50) | IL-1β | 50 | [7] |

| RAW264.7 Macrophages | LPS | 62.5 | TNF-α | Significant | [8] |

| RAW264.7 Macrophages | LPS | 125 | TNF-α | Significant | [8] |

| RAW264.7 Macrophages | LPS | 62.5 | IL-6 | Significant | [8] |

| RAW264.7 Macrophages | LPS | 125 | IL-6 | Significant | [8] |

| Bone Marrow-Derived Macrophages (BMDCs) | Pam3CSK4 | 200 | Prostaglandins | Significant | [9] |

Activation of Nrf2 Target Genes

The activation of Nrf2 by 4-Octyl itaconate leads to the increased expression of antioxidant and cytoprotective genes.

| Cell Type | 4-Octyl Itaconate (µM) | Gene | Fold Induction (mRNA) | Reference |

| SH-SY5Y Neuronal Cells | 5-50 | HO1 | Dose-dependent increase | [6] |

| SH-SY5Y Neuronal Cells | 5-50 | NQO1 | Dose-dependent increase | [6] |

| SH-SY5Y Neuronal Cells | 5-50 | GCLC | Dose-dependent increase | [6] |

| RAW264.7 Macrophages | 62.5 | Nrf2 | Increased nuclear translocation | [8] |

| RAW264.7 Macrophages | 125 | HO-1 | Increased expression | [8] |

| RAW264.7 Macrophages | 125 | NQO1 | Increased expression | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 4-Octyl itaconate.

In Vitro Nrf2 Activation Assay in Macrophages

This protocol describes how to assess the activation of the Nrf2 pathway in RAW264.7 macrophages treated with 4-Octyl itaconate.

Materials:

-

RAW264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

4-Octyl itaconate (4-OI)

-

Nrf2 inhibitor (e.g., ML385)

-

Reagents for RNA extraction, qRT-PCR, and Western blotting

Procedure:

-